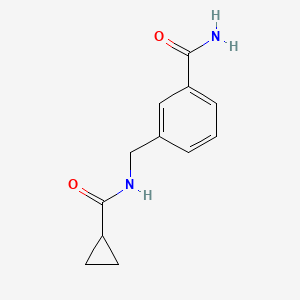
3-(Cyclopropanecarboxamidomethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropanecarboxamidomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropanecarboxamidomethyl)benzamide typically involves the reaction of benzoyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane. The general procedure involves dissolving cyclopropanecarboxamide in dichloromethane, adding an aqueous solution of sodium hydroxide, and then slowly adding benzoyl chloride dropwise while stirring .
Industrial Production Methods
Industrial production of benzamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Electrosynthesis is also being explored as a greener and more sustainable method for the preparation of amides .
化学反应分析
Types of Reactions
3-(Cyclopropanecarboxamidomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the benzene ring.
科学研究应用
3-(Cyclopropanecarboxamidomethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Cyclopropanecarboxamidomethyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
3-Methoxybenzamide: Known for its use as a PARP inhibitor.
N-Phenylbenzamide: Used in the synthesis of various pharmaceuticals.
Benzanilide: Prepared by the treatment of aniline with benzoyl chloride.
Uniqueness
3-(Cyclopropanecarboxamidomethyl)benzamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-[(cyclopropanecarbonylamino)methyl]benzamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)10-3-1-2-8(6-10)7-14-12(16)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,13,15)(H,14,16) |
InChI 键 |
CKGQYKRHUKVTJX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















